Cas no 953-26-4 (Ethyl 3-(4-nitrophenyl)acrylate)

Ethyl 3-(4-nitrophenyl)acrylate structure
953-26-4 structure
Product Name:Ethyl 3-(4-nitrophenyl)acrylate
Número CAS:953-26-4
MF:C11H11NO4
Megavatios:221.209343194962
MDL:MFCD00007380
CID:40403
PubChem ID:24848403
Update Time:2025-06-13

Ethyl 3-(4-nitrophenyl)acrylate Propiedades químicas y físicas

Nombre e identificación

    • Ethyl 3-(4-nitrophenyl)acrylate
    • Ethyl 4-nitrocinnamate,predominantly trans
    • Ethyl 4-nitrocinnamate
    • 4-Nitrocinnamic acid ethyl ester
    • Ethyl4-nitrocinnnamate
    • Ethyl-p-nitrocinnamate
    • 4-nitro ethyl cinnamate
    • 4-Nitrozimtsaeure-ethylester
    • Cinnamic acid,p-nitro-,ethyl ester
    • p-nitro-cinnamicaciethylester
    • RARECHEM AL BI 0194
    • Cinnamicacid, p-nitro-, ethyl ester (6CI,7CI,8CI)
    • 3-(4-Nitrophenyl)-2-propenoic acidethyl ester
    • 3-(4-Nitrophenyl)acrylic acid ethyl ester
    • Ethyl p-nitrocinnamate
    • NSC 4697
    • NSC 636709
    • Ethyl 4-nitrocinnamate
    • Cinnamic acid, p-nitro-, ethyl ester (6CI, 7CI, 8CI)
    • Ethyl 3-(4-nitrophenyl)-2-propenoate (ACI)
    • 3-(4-Nitrophenyl)-2-propenoic acid ethyl ester
    • 953-26-4
    • SR-01000025252
    • DTXSID601273204
    • Propenoic acid, 3-(4-nitrophenyl)-, ethyl ester
    • NSC-4697
    • AI3-19857
    • Ethyl 4-nitrocinnamate, predominantly trans
    • ethyl (E)-3-(4-nitrophenyl)prop-2-enoate
    • (E)-ethyl 3-(4-nitrophenyl)acrylate
    • Ethyl-4-nitrocinnamate
    • CS-W000345
    • AKOS000278419
    • Ethyl 3-(4-(hydroxy(oxido)amino)phenyl)acrylate
    • Ethyl (E)-3-(4-nitrophenyl)acrylate
    • 24393-61-1
    • Ethyl (2E)-3-(4-nitrophenyl)-2-propenoate
    • SCHEMBL275824
    • NS00040445
    • NSC636709
    • ethyl (2E)-3-(4-nitrophenyl)prop-2-enoate
    • 1-09-00-00247 (Beilstein Handbook Reference)
    • 4-Nitrocinnamic Acid Ethyl Ester
    • MFCD00007380
    • (E)-3-(4-nitrophenyl)-2-propenoic acid, ethyl ester
    • Z53861742
    • Cinnamic acid, p-nitro-, ethyl ester
    • NSC-636709
    • SR-01000025252-1
    • Ethyl (2E)-3-(4-nitrophenyl)-2-propenoate #
    • DB-254632
    • NSC4697
    • BRN 2052533
    • 25TMC6MV4P
    • AE-848/01504031
    • MS-9824
    • Athyl-p-nitrocinnamat
    • ethyl (2E)-3-(4-nitrophenyl)acrylate
    • 2-Propenoic acid, 3-(4-nitrophenyl)-, ethyl ester
    • Ethyl 4-nitrocinnamate, predominantly trans, 99%
    • CHEMBL4102908
    • EINECS 213-463-0
    • ETHYL4-NITROCINNAMATE
    • (E)-Ethyl 3-(4-nitrophenyl)prop-2-enoate
    • MDL: MFCD00007380
    • Renchi: 1S/C11H11NO4/c1-2-16-11(13)8-5-9-3-6-10(7-4-9)12(14)15/h3-8H,2H2,1H3
    • Clave inchi: PFBQVGXIMLXCQB-UHFFFAOYSA-N
    • Sonrisas: O=C(C=CC1C=CC([N+](=O)[O-])=CC=1)OCC
    • Brn: 2052533

Atributos calculados

  • Calidad precisa: 221.06900
  • Masa isotópica única: 221.069
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 16
  • Cuenta de enlace giratorio: 5
  • Complejidad: 274
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 1
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Carga superficial: 0
  • Xlogp3: 2.8
  • Superficie del Polo topológico: 69.4

Propiedades experimentales

  • Color / forma: 未确定
  • Denso: 0.87 g/cm3 (20℃)
  • Punto de fusión: 138-140 °C (lit.)
  • Punto de ebullición: 362.26°C (rough estimate)
  • Punto de inflamación: 141ºC
  • índice de refracción: 1.5200 (estimate)
  • Coeficiente de distribución del agua: 不溶
  • PSA: 72.12000
  • Logp: 2.69430
  • Disolución: 不溶于水

Ethyl 3-(4-nitrophenyl)acrylate Información de Seguridad

  • Número de transporte de mercancías peligrosas:NONH for all modes of transport
  • Wgk Alemania:3
  • Código de categoría de peligro: S24/25:防止皮肤和眼睛接触。
  • Instrucciones de Seguridad: S24/25
  • Rtecs:GE0353332
  • TSCA:Yes
  • Condiciones de almacenamiento:储存于紧闭密封的容器中。 储存于阴凉、干燥、通风良好的区域,远离不相容的物质。

Ethyl 3-(4-nitrophenyl)acrylate Datos Aduaneros

  • Código HS:29163900
  • Datos Aduaneros:

    中国海关编码:

    2916399090

    概述:

    2916399090 其他芳香一元羧酸. 增值税率:17.0% 退税率:9.0% 监管条件:无 最惠国关税:6.5% 普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途, 丙烯酸、丙烯酸盐或酯应报明包装

    Summary:

    2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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Ethyl 3-(4-nitrophenyl)acrylate Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Solvents: Dimethyl sulfoxide
Referencia
Kinetic study of microwave-assisted Wittig reaction of stabilised ylides with aromatic aldehydes
Frattini, S.; Quai, M.; Cereda, E., Tetrahedron Letters, 2001, 42(39), 6827-6829

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: Diiodobis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  12 h, 110 °C
Referencia
Improved synthesis method of palladium complex
, China, , ,

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Triethylamine ,  Tetrabutylammonium bromide Catalysts: Iodo[2-[1-[(4-methylphenyl)imino-κN]ethyl]ferrocenyl-κC](triphenylphosphine)pall… Solvents: Water ;  20 h, reflux
Referencia
Heck reaction catalyzed by cyclopalladated ferrocenylimine derivatives in water
Zhang, Shi; Zhang, Hongyu; Yan, Xiaohui, Henan Huagong, 2006, 23(3), 20-22

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: Palladium, di-μ-chlorobis[2-[S-methyl-N-[(4-methylphenyl)sulfonyl]sulfinimidoyl-… Solvents: N-Methyl-2-pyrrolidone ;  12 h, 140 °C
Referencia
Sulfilimine palladacycles: stable and efficient catalysts for carbon-carbon coupling reactions
Thakur, Vinay V.; Kumar, N. S. C. Ramesh; Sudalai, A., Tetrahedron Letters, 2004, 45(14), 2915-2918

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Palladium chloride ,  1H-Imidazolium, 3,3′-[2,2-bis(hydroxymethyl)-1,3-propanediyl]bis[1-methyl-, salt… Solvents: Dimethylformamide ,  Water ;  0.5 h, 80 °C
Referencia
Aqueous-phase, palladium-catalyzed Heck reaction. The significant role of CN-containing counter anion
Cai, Yueqin; Song, Gonghua; Zhou, Xiaoying, Chinese Journal of Chemistry, 2012, 30(12), 2819-2822

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: (SP-4-1)-(Acetato-κO)[2-[bis(1-methylethyl)phosphino-κP]-N-[2-[bis(1-methylethyl… Solvents: N-Methyl-2-pyrrolidone ;  20 h, 110 °C
Referencia
N-H Cleavage as a Route to Palladium Complexes of a New PNP Pincer Ligand
Fan, Lei; Foxman, Bruce M.; Ozerov, Oleg V., Organometallics, 2004, 23(3), 326-328

Métodos de producción 7

Condiciones de reacción
1.1 Catalysts: 1908483-91-9 (polystyrene supported) Solvents: Ethanol ;  0.66 h, rt
Referencia
Synthesis of polystyrene-supported Pd(II)-NHC complex derived from theophylline as an efficient and reusable heterogeneous catalyst for the Heck-Matsuda cross-coupling reaction
Mohammadi, Elmira; Movassagh, Barahman, Journal of Molecular Catalysis A: Chemical, 2016, 418, 418-419

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Chlorotrimethylsilane Solvents: Ethanol ;  12 h, rt
Referencia
Synthesis of oxadiazole-2-oxide analogues as potential antischistosomal agents
Rai, Ganesha; Thomas, Craig J.; Leister, William; Maloney, David J., Tetrahedron Letters, 2009, 50(15), 1710-1713

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Acetonitrile ,  Triethylamine ;  10 min, 0 °C
Referencia
A microwave-accelerated esterification of α,β-unsaturated acids with alkyl or aryl carbonochloridate and triethylamine in acetonitrile as a novel esterifying reagent mixture
Pathania, Vinod; Sharma, Anuj; Sinha, Arun K., Helvetica Chimica Acta, 2005, 88(4), 811-816

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: Palladium Solvents: Toluene ,  Water ;  20 h, 100 °C
Referencia
Heck reaction catalyzed by Pd/C, in a triphasic-organic/Aliquat 336/aqueous-solvent system
Perosa, Alvise; Tundo, Pietro; Selva, Maurizio; Zinovyev, Sergei; Testa, Alberto, Organic & Biomolecular Chemistry, 2004, 2(15), 2249-2252

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: Palladium (meso-macroporous organic polymer-supported nanoparticles) ,  Divinylbenzene-4-vinylpyridine copolymer (quaternized with EtI, complex with Pd(0)) Solvents: Dimethylformamide ;  6 h, 90 °C
Referencia
Meso-macroporous organic polymer-supported homogeneously dispersed small Pd nanoparticles obtained by a simple ion-exchange approach for the Heck reaction
Ding, Shunmin; Qu, Baihong; Li, Yuan; Sun, Ling; Wu, Shaohua; et al, New Journal of Chemistry, 2019, 43(37), 14674-14677

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: (SP-4-1)-[[4,4′,4′′,4′′′-(21H,23H-Porphine-5,10,15,20-tetrayl-κN21,κN22,κN23,κN2… (salts with silica-bound methyl-propyl-imidazolium) ,  1-Methyl-3-[3-(trimethoxysilyl)propyl]imidazolium chloride (silica-bound, tetra(sulfophenyl)porphyrin palladate salts) ;  4 h, 140 °C; 140 °C → rt
Referencia
Pd-porphyrin functionalized ionic liquid-modified mesoporous SBA-15: An efficient and recyclable catalyst for solvent-free Heck reaction
Zhang, Jing; Zhao, Guo-Feng; Popovic, Zora; Lu, Yong; Liu, Ye, Materials Research Bulletin, 2010, 45(11), 1648-1653

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Sodium carbonate ,  Oxygen Catalysts: Silica ,  Bis(benzonitrile)dichloropalladium ,  N1,N2-Bis[3-(triethoxysilyl)propyl]-1,2-cyclohexanediamine Solvents: Dimethylacetamide ,  Water ;  0.5 h, 125 °C; cooled
Referencia
Heterogeneous Heck reaction catalysed by silica gel-supported 1,2-diaminocyclohexane-Pd complex
Alam, Nazmul Md.; Sarkar, Shaheen M.; Miah, Rezwan Md., Reaction Kinetics and Catalysis Letters, 2009, 98(2), 383-389

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Tributylamine Catalysts: Palladium ;  rt; rt → 80 °C; 2 h, 80 °C; 80 °C → rt
Referencia
Palladium nanoparticles stabilized by an ionic polymer and ionic liquid: A versatile system for C-C cross-coupling reactions
Yang, Xue; Fei, Zhaofu; Zhao, Dongbin; Ang, Wee Han; Li, Yongdan; et al, Inorganic Chemistry, 2008, 47(8), 3292-3297

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Tributylamine Catalysts: Palladium diacetate ,  1-Butyl-3-methylimidazolium hexafluorophosphate Solvents: Dodecane ;  2.5 h, 130 °C
Referencia
Encapsulation of Pd complex in ionic liquid on highly ordered mesoporous silica MCM-41
Sarkar, M. S.; Qiu, Huili; Jin, Myung-Jong, Journal of Nanoscience and Nanotechnology, 2007, 7(11), 3880-3883

Métodos de producción 16

Condiciones de reacción
1.1 Reagents: Potassium carbonate ,  Oxygen Catalysts: Zinc oxide (ZnO) ,  Palladium Solvents: Dimethylformamide ;  3 h, 100 °C
Referencia
Palladium supported on zinc oxide nanoparticles. Synthesis, characterization, and application as heterogeneous catalyst for Mizoroki-Heck and Sonogashira reactions under ligand-free and air atmosphere conditions
Hosseini-Sarvari, Mona; Razmi, Zahra; Doroodmand, Mohammad Mehdi, Applied Catalysis, 2014, 475, 477-486

Métodos de producción 17

Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Bis[μ-[2-[[2-(dimethylamino-κN)phenyl]phosphino-κP:κP]-N,N-dimethylbenzenaminato… Solvents: N-Methyl-2-pyrrolidone ;  5 h, 140 °C
Referencia
Synthesis and Characterization of Palladium Complexes Supported by an NPN-Phosphido Ancillary Ligand
MacInnis, Morgan C.; McDonald, Robert; Turculet, Laura, Organometallics, 2011, 30(23), 6408-6415

Métodos de producción 18

Condiciones de reacción
1.1 Reagents: Sodium acetate Catalysts: Palladium diacetate ,  1-Methyl-4-(1-naphthalenylamino)pyridinium Solvents: Dimethylformamide ;  3 h, 130 °C
Referencia
One-pot synthesis of new N-(1-methylpyridin-4(1H)-ylidene)amine ligands for palladium-catalyzed Heck coupling reaction
Zafar, Muhammad; Zahra, Sabeen; Tahir, Muhammad; Mughal, Ehsan; Nazar, Muhammad; et al, Turkish Journal of Chemistry, 2018, 42(1), 63-74

Métodos de producción 19

Condiciones de reacción
1.1 Reagents: Glycerol ,  Sodium acetate Catalysts: Dopamine (Fe3O4 functionalized) ,  Iron oxide (Fe3O4) ,  Palladium Solvents: Water ;  5 h, rt → reflux
Referencia
Magnetically separable Fe3O4@DOPA-Pd: a heterogeneous catalyst for aqueous Heck reaction
Nasir Baig, R. B.; Leazer, John; Varma, Rajender S., Clean Technologies and Environmental Policy, 2015, 17(7), 2073-2077

Métodos de producción 20

Condiciones de reacción
1.1 Reagents: Sodium bicarbonate ,  Triphenylphosphine Solvents: Water ;  2 h, 60 °C; 60 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4 - 5
Referencia
Synthesis of 5-aryl-substituted-3-hydroxy-isoxazoles
Li, Yang; Huang, Xiang; Chen, Da; Gong, Zhanqiang; Ju, Xiulian, Wuhan Gongcheng Daxue Xuebao, 2011, 33(5), 18-21

Ethyl 3-(4-nitrophenyl)acrylate Raw materials

Ethyl 3-(4-nitrophenyl)acrylate Preparation Products

Ethyl 3-(4-nitrophenyl)acrylate Proveedores

Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:953-26-4)Ethyl 3-(4-nitrophenyl)acrylate
Número de pedido:A845277
Estado del inventario:in Stock
Cantidad:100g/500g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 07:05
Precio ($):229.0/800.0
Correo electrónico:sales@amadischem.com

Ethyl 3-(4-nitrophenyl)acrylate Literatura relevante

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:953-26-4)Ethyl 3-(4-nitrophenyl)acrylate
A845277
Pureza:99%/99%
Cantidad:100g/500g
Precio ($):229.0/800.0